molecular formula C11H18N4O3 B2691417 Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate CAS No. 1713713-75-7

Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate

Cat. No.: B2691417
CAS No.: 1713713-75-7
M. Wt: 254.29
InChI Key: YKYAFSDOFJSPOG-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential pharmacological properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate involves several molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate can be compared with other similar compounds, such as:

Similar Compounds

  • Pyrimidine derivatives containing 4-hydroxypiperidine groups.
  • Piperidine derivatives with various substitutions and functional groups.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry and biological research. Its diverse chemical reactivity and promising pharmacological properties make it a valuable compound for further studies and applications.

Properties

IUPAC Name

ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-2-18-10(16)9-7-15(14-13-9)8-11(17)3-5-12-6-4-11/h7,12,17H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYAFSDOFJSPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2(CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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